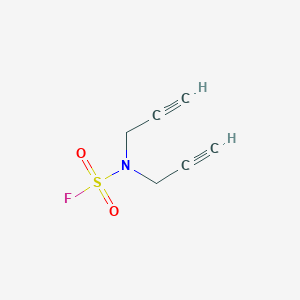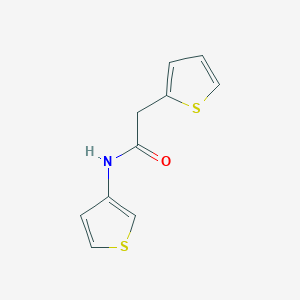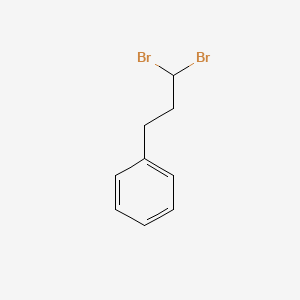
(3,3-Dibromopropyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3-Dibromopropyl)benzene is an organic compound with the molecular formula C9H10Br2 It consists of a benzene ring substituted with a 3,3-dibromopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(3,3-Dibromopropyl)benzene can be synthesized through the bromination of propylbenzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds via a free radical mechanism, resulting in the substitution of hydrogen atoms on the propyl group with bromine atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(3,3-Dibromopropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophiles such as hydroxide (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to (3-bromopropyl)benzene using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of carboxylic acids or aldehydes, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products
Substitution: (3-Hydroxypropyl)benzene, (3-Aminopropyl)benzene.
Reduction: (3-Bromopropyl)benzene.
Oxidation: (3,3-Dicarboxypropyl)benzene, (3,3-Dialdehydepropyl)benzene.
Applications De Recherche Scientifique
(3,3-Dibromopropyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of flame retardants and other materials with specific properties.
Pharmaceutical Research: It is investigated for its potential use in drug development and as a building block for bioactive compounds.
Mécanisme D'action
The mechanism of action of (3,3-Dibromopropyl)benzene involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic aromatic substitution reactions, leading to the formation of new compounds. Additionally, the compound can undergo metabolic transformations in biological systems, resulting in the formation of reactive intermediates that may interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Bromopropyl)benzene: Similar structure but with only one bromine atom.
(3,3-Dichloropropyl)benzene: Similar structure with chlorine atoms instead of bromine.
(3,3-Diiodopropyl)benzene: Similar structure with iodine atoms instead of bromine.
Uniqueness
(3,3-Dibromopropyl)benzene is unique due to the presence of two bromine atoms on the propyl group, which imparts distinct reactivity and properties compared to its mono-brominated or halogen-substituted analogs. This makes it a valuable compound for specific applications in organic synthesis and materials science.
Propriétés
Formule moléculaire |
C9H10Br2 |
|---|---|
Poids moléculaire |
277.98 g/mol |
Nom IUPAC |
3,3-dibromopropylbenzene |
InChI |
InChI=1S/C9H10Br2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Clé InChI |
BJSQZVZJWJYJLR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCC(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethoxy-[3-[2-(3-trimethoxysilylpropoxy)ethoxy]propyl]silane](/img/structure/B14122119.png)
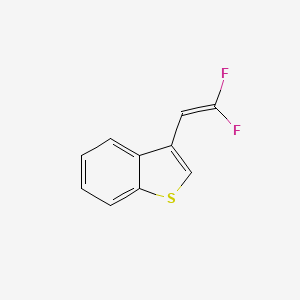
![2-[(3,4-dimethylphenoxy)methyl]-5-nitro-1H-benzimidazole](/img/structure/B14122126.png)
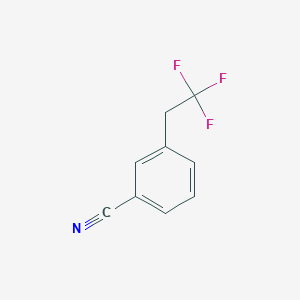

![Platinate(2-), bis(nitrito-kappaN)[sulfato(2-)-kappaO,kappaO']-, dihydrogen, (SP-4-2)-](/img/structure/B14122156.png)
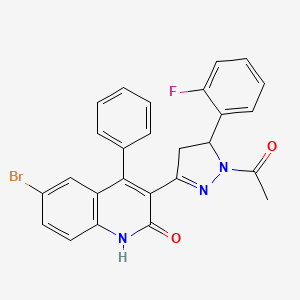
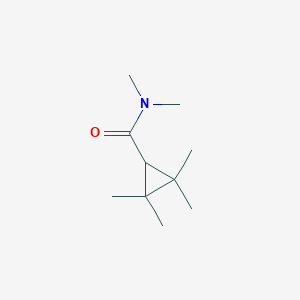

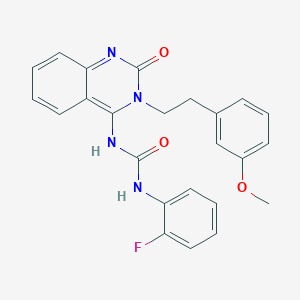
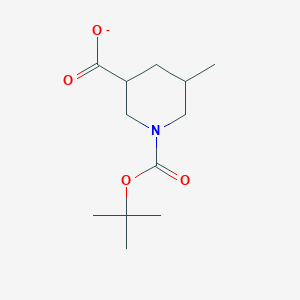
![4-[(4-Methylphenyl)sulfanyl]oxane](/img/structure/B14122181.png)
